(4-Bromo-2-chloropyridin-3-yl)methanol chemical properties
(4-Bromo-2-chloropyridin-3-yl)methanol chemical properties
An In-depth Technical Guide to (4-Bromo-2-chloropyridin-3-yl)methanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: The compound (4-Bromo-2-chloropyridin-3-yl)methanol represents a highly functionalized heterocyclic building block. While this specific substitution pattern is not widely cataloged as a stock chemical, its structural motifs—a di-halogenated pyridine core coupled with a primary alcohol—make it a molecule of significant interest for library synthesis and lead optimization in medicinal chemistry. This guide is structured to provide both foundational knowledge and practical, field-proven insights. We will navigate the predicted chemical properties, propose a logical and robust synthetic strategy based on established reactivity principles of analogous systems, and explore its potential applications, particularly in the realm of drug discovery. The protocols and analyses herein are designed to be self-validating, grounded in the fundamental principles of organic chemistry.
Molecular Identity and Physicochemical Properties
Understanding the core characteristics of a molecule is the first step in its successful application. Due to the limited availability of experimental data for this specific isomer, the following properties are a synthesis of calculated values and estimations based on closely related, well-documented analogs.
Chemical Structure and Identifiers
A clear identification system is crucial for any chemical entity. The table below summarizes the key identifiers for (4-Bromo-2-chloropyridin-3-yl)methanol.
| Identifier | Value |
| IUPAC Name | (4-Bromo-2-chloropyridin-3-yl)methanol |
| Molecular Formula | C₆H₅BrClNO |
| Molecular Weight | 222.47 g/mol |
| Canonical SMILES | C1=CN=C(C(=C1Br)CO)Cl |
| CAS Number | Not Commercially Cataloged |
Estimated Physicochemical Data
The physical state, solubility, and other parameters dictate handling, storage, and reaction conditions. The data presented is extrapolated from analogs such as (3-Bromo-2-chloropyridin-4-yl)methanol (CAS 1227502-15-9)[1] and other substituted pyridinyl methanols.
| Property | Estimated Value | Justification & Causality |
| Appearance | White to off-white solid | Halogenated aromatic compounds are typically crystalline solids at room temperature. |
| Melting Point | 50-70 °C | Analogous compounds like (4-Bromopyridin-2-yl)methanol melt in the 52-56 °C range[2]. The additional chlorine may slightly alter crystal packing and melting point. |
| Boiling Point | > 300 °C (decomposes) | High molecular weight and polarity suggest a high boiling point, likely with decomposition under atmospheric pressure. |
| Solubility | Soluble in Methanol, Dichloromethane, Ethyl Acetate. Sparingly soluble in water. | The hydroxymethyl group imparts some polar character, but the halogenated aromatic ring dominates, favoring solubility in polar aprotic organic solvents. |
| Storage | Store at 2-8°C, desiccated, away from light and strong oxidizing agents. | The alcohol function can be slowly oxidized, and stability is best maintained under inert, cool, and dry conditions. |
Proposed Synthesis Protocol
The proposed pathway begins with 4-bromo-2-chloro-3-methylpyridine. This precursor could be synthesized from simpler pyridines, but for the purpose of this guide, we assume its availability. The core transformation is the conversion of the methyl group into a hydroxymethyl group.
Caption: Proposed two-step synthesis of (4-Bromo-2-chloropyridin-3-yl)methanol.
Step 1: Radical Bromination of 4-Bromo-2-chloro-3-methylpyridine
Causality: The conversion of a benzylic methyl group to a bromomethyl group is efficiently achieved via a free-radical chain reaction. N-Bromosuccinimide (NBS) serves as a source of bromine radicals under thermal or photochemical initiation. A radical initiator like azobisisobutyronitrile (AIBN) is used to start the chain reaction at a lower temperature than thermal initiation alone would require. An inert solvent like carbon tetrachloride (CCl₄) is ideal as it does not participate in the reaction.
Experimental Protocol:
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To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromo-2-chloro-3-methylpyridine (1.0 eq).
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Add carbon tetrachloride (CCl₄) to create a 0.2 M solution.
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Add N-Bromosuccinimide (NBS, 1.1 eq) and AIBN (0.05 eq).
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Heat the mixture to reflux (approx. 77 °C) under an inert atmosphere (e.g., Argon or Nitrogen).
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
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Once the starting material is consumed, cool the reaction to room temperature.
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Filter the mixture to remove the succinimide byproduct.
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Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-Bromo-2-chloropyridin-3-yl)methyl bromide, which can often be used in the next step without further purification.
Step 2: Hydrolysis to (4-Bromo-2-chloropyridin-3-yl)methanol
Causality: The resulting bromomethyl intermediate is a good substrate for Sₙ2 reactions. Hydrolysis to the alcohol can be achieved using a weak base to prevent potential side reactions on the electron-deficient pyridine ring. An aqueous solution of sodium bicarbonate provides a mild nucleophile (hydroxide via hydrolysis) and neutralizes the HBr byproduct. A co-solvent like tetrahydrofuran (THF) is used to ensure miscibility of the organic substrate and the aqueous reagent.
Experimental Protocol:
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Dissolve the crude (4-Bromo-2-chloropyridin-3-yl)methyl bromide (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
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Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution.
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Heat the mixture to reflux (approx. 66 °C) and stir vigorously.
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Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
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Cool the reaction to room temperature and remove the THF under reduced pressure.
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Extract the remaining aqueous solution three times with ethyl acetate.
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Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the solution to yield the crude product.
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Purify the residue by silica gel column chromatography, using a gradient of ethyl acetate in hexanes to afford the pure (4-Bromo-2-chloropyridin-3-yl)methanol.
Chemical Reactivity and Applications
The utility of this molecule stems from its three distinct reactive sites: the hydroxymethyl group, the carbon-bromine bond, and the carbon-chlorine bond, all attached to an electron-deficient pyridine core. This poly-functionality allows for sequential, selective reactions, making it a valuable scaffold in drug discovery.
Caption: Key reactivity sites on (4-Bromo-2-chloropyridin-3-yl)methanol.
Reactions at the Hydroxymethyl Group
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Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde using mild reagents like manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP). Stronger oxidizing agents (e.g., KMnO₄, Jones reagent) will yield the carboxylic acid.
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Esterification: Standard Fischer or Steglich esterification conditions can be used to form esters, which are often used as prodrugs or to modify solubility.
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Conversion to Halide: Reagents like thionyl chloride (SOCl₂) or cyanuric chloride can convert the alcohol to a chloromethyl group, providing a new electrophilic site for further functionalization[3].
Reactions at the Halogen Positions
The pyridine ring is a versatile scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs[4][5]. Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a privileged structure in drug design[6][7][8]. The true value of (4-Bromo-2-chloropyridin-3-yl)methanol lies in its capacity for selective functionalization via metal-catalyzed cross-coupling reactions.
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C-Br vs. C-Cl Reactivity: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. This differential reactivity allows for selective functionalization at the C4 position while leaving the C2 chlorine intact for a subsequent, more forcing reaction. This sequential approach is a cornerstone of modern library synthesis.
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Application in Drug Discovery: This molecule can serve as a key intermediate. For instance, a Suzuki coupling at the C4 position could introduce a new aryl or heteroaryl group, followed by esterification of the alcohol, and finally, a second coupling or nucleophilic substitution at the C2 position to build molecular complexity rapidly.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, a robust safety assessment can be made based on analogous structures.
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Hazard Classification (Predicted):
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Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[9].
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling: Avoid breathing dust/fumes. Wash hands thoroughly after handling. Avoid contact with skin and eyes.
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Fire Safety: The compound is likely combustible but not highly flammable. Use standard dry chemical, CO₂, or foam extinguishers.
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Predicted Spectral Data for Characterization
Experimental spectral data is the gold standard for structural confirmation. In its absence, predicted NMR data provides a valuable reference for researchers synthesizing this molecule. The predictions are based on established increments for substituents on a pyridine ring.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
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δ 8.2-8.4 ppm (d, 1H): The proton at C6, adjacent to the nitrogen, will be the most downfield, split by the proton at C5.
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δ 7.3-7.5 ppm (d, 1H): The proton at C5, split by the proton at C6.
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δ 4.8-5.0 ppm (s, 2H): The methylene protons (CH₂) of the hydroxymethyl group. The singlet nature suggests free rotation.
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δ 2.0-3.0 ppm (br s, 1H): The hydroxyl proton (OH). This peak is often broad and its chemical shift is highly dependent on concentration and solvent.
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
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δ ~155-160 ppm: C2 carbon, attached to chlorine and adjacent to nitrogen.
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δ ~150-152 ppm: C6 carbon, adjacent to nitrogen.
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δ ~140-145 ppm: C4 carbon, attached to bromine.
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δ ~130-135 ppm: C3 carbon, attached to the CH₂OH group.
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δ ~122-125 ppm: C5 carbon.
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δ ~60-65 ppm: Methylene carbon (CH₂OH).
Conclusion
(4-Bromo-2-chloropyridin-3-yl)methanol, while not a common off-the-shelf reagent, represents a molecule with significant untapped potential for synthetic and medicinal chemistry. Its value lies in the orthogonal reactivity of its functional groups, which allows for controlled, stepwise elaboration into more complex structures. The synthetic protocols and reactivity analysis provided in this guide offer a comprehensive framework for researchers to confidently synthesize, handle, and utilize this versatile building block in their drug discovery and development endeavors.
References
- BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-2-chloropyridine.
-
Verma, A., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]
-
Hamada, Y. (2014). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. ResearchGate. [Link]
-
Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry. [Link]
-
Alam, M. J., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [Link]
-
Material Safety Data Sheet. (n.d.). Generic SDS for Pyrimethanil. [Link]
-
Sharma, V., et al. (n.d.). Supporting Information. New Journal of Chemistry. [Link]
-
Home Sunshine Pharma. (n.d.). (4-Bromopyridin-2-yl)methanol CAS 131747-45-0. [Link]
-
Semple, J. E., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Semantic Scholar. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]
-
Jiaxing Richmol Biological Technology Limited. (n.d.). (4-bromo-6-chloropyridin-3-yl)methanol. [Link]
-
ADAMA. (2022, January 2). SAFETY DATA SHEET Pyrimethanil 600 SC. [Link]
-
Moodie, R. B., & Sansom, P. (1981). The pyridine-catalysed reaction of methanol with phenyl isocyanate in tetrachloromethane. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: pyrimethanil (ISO). [Link]
-
Khan, I. U., et al. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules. [Link]
-
Moodie, R. B., & Sansom, P. (1981). The pyridine-catalysed reaction of methanol with phenyl isocyanate in tetrachloromethane. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Wang, L., et al. (2022). Platinum Alloys for Methanol Oxidation Electrocatalysis: Reaction Mechanism and Rational Design of Catalysts with Exceptional Activity and Stability. Catalysts. [Link]
Sources
- 1. (3-Bromo-2-chloropyridin-4-yl)methanol 95% | CAS: 1227502-15-9 | AChemBlock [achemblock.com]
- 2. (4-Bromopyridin-2-yl)methanol CAS 131747-45-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. lifechemicals.com [lifechemicals.com]
- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
